![molecular formula C18H23N B12068351 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a tert-butyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The initial step involves the coupling of 4-tert-butylphenylboronic acid with a halogenated biphenyl compound using a palladium-catalyzed Suzuki coupling reaction.
Reduction and Amination: The resulting biphenyl intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, typically using hydrogen gas and palladium catalysts, convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Halogenating agents, alkoxides, appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine finds applications in various fields:
Wirkmechanismus
The mechanism of action of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Shares a similar biphenyl structure but contains an oxadiazole ring instead of an ethanamine moiety.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but lacks the biphenyl and ethanamine components.
Phenol, p-tert-butyl-: Features the tert-butylphenyl group attached to a phenol instead of a biphenyl and ethanamine.
Uniqueness
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is unique due to its combination of a tert-butyl-substituted biphenyl structure with an ethanamine group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H23N |
|---|---|
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
2-[3-(4-tert-butylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17-9-7-15(8-10-17)16-6-4-5-14(13-16)11-12-19/h4-10,13H,11-12,19H2,1-3H3 |
InChI-Schlüssel |
PQRSUBNKALFKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
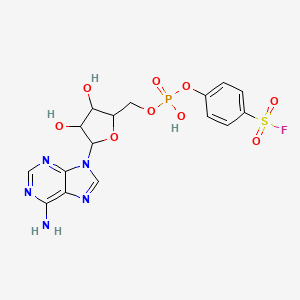

![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
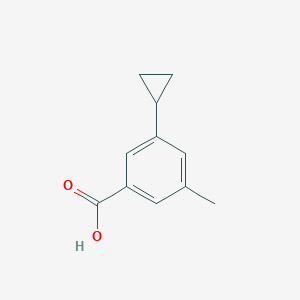
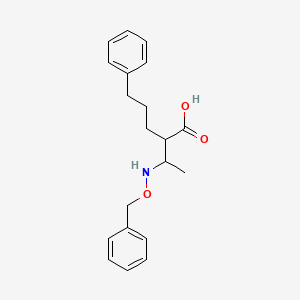



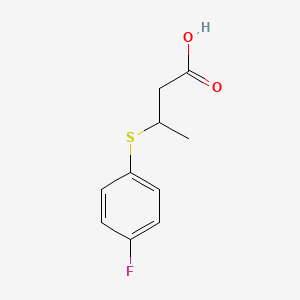


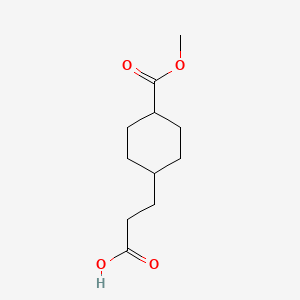
![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)
